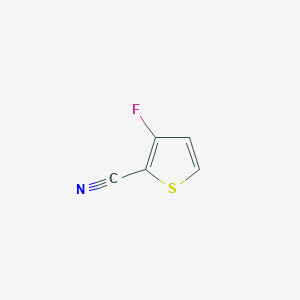

3-Fluorothiophene-2-carbonitrile

Descripción general

Descripción

3-Fluorothiophene-2-carbonitrile is a chemical compound that falls under the category of thiophene derivatives . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a vital role in the advancement of organic semiconductors .

Synthesis Analysis

The synthesis of 3-Fluorothiophene-2-carbonitrile involves a series of steps. The fluorine atom was successfully introduced into the thiophene ring in 67% yield using the Schiemann reaction on 2-methoxycarbonyl-thiophene-3-diazonium tetrafluoroborate . The product, methyl 3-fluorothiophene-2-carboxylate was saponified and the 3-fluorothiophene-2-carboxylic acid was decarboxylated to afford 3-fluorothiophene in 93% yield .Molecular Structure Analysis

The molecular formula of 3-Fluorothiophene-2-carbonitrile is C5H2FNS . It is a thiophene derivative, which means it contains a five-membered ring made up of one sulfur as a heteroatom .Chemical Reactions Analysis

Thiophene derivatives are synthesized through various methods including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Aplicaciones Científicas De Investigación

Medicinal Chemistry

Thiophene-based analogs, including 3-Fluorothiophene-2-carbonitrile, have been the focus of many scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Industrial Chemistry

Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors . The presence of fluorine in 3-Fluorothiophene-2-carbonitrile could potentially enhance these properties.

Material Science

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . Fluorinated thiophene derivatives are widely used as soluble semiconductors .

Organic Field-Effect Transistors (OFETs)

Thiophene derivatives are used in the fabrication of organic field-effect transistors (OFETs) . The fluorination in 3-Fluorothiophene-2-carbonitrile could potentially improve the performance of these transistors.

Organic Light-Emitting Diodes (OLEDs)

Molecules with the thiophene ring system are used in the fabrication of organic light-emitting diodes (OLEDs) . The presence of fluorine in 3-Fluorothiophene-2-carbonitrile could potentially enhance the light-emitting properties of these diodes.

Liquid Crystals

Fluorinated thiophene derivatives are used as liquid crystals . The presence of fluorine in 3-Fluorothiophene-2-carbonitrile could potentially enhance these properties.

Photochromic Compounds

Thiophene-substituted perfluorocyclopentenes are being investigated as thermally irreversible photochromic compounds having a high resistance to fatigue . The presence of fluorine in 3-Fluorothiophene-2-carbonitrile could potentially enhance these properties.

Electrolyte Additive

Thiophene-2-carbonitrile is used as an electrolyte additive to improve the cycle performance of Li/LiNi 0.5 Mn 1.5 O4 (LNMO) cells . It’s plausible that 3-Fluorothiophene-2-carbonitrile could have similar applications.

Mecanismo De Acción

Target of Action

It’s known that fluorinated thiophenes, including 3-fluorothiophene, are used in various areas such as conjugated polymers, antistatic agents, and various oligomers . They are also part of numerous bioactive substances, including herbicides, xanthine oxidase inhibitors, and compounds for sleep modulation therapy .

Mode of Action

The introduction of a fluorine atom into the thiophene ring is known to be achieved using the schiemann reaction on 2-methoxycarbonyl-thiophene-3-diazonium tetrafluoroborate . This reaction could potentially alter the interaction of the compound with its targets.

Biochemical Pathways

The synthesis of 3-fluorothiophene involves nucleophilic aromatic substitution , which could potentially affect various biochemical pathways.

Pharmacokinetics

The compound’s boiling point is documented , which could potentially impact its bioavailability.

Result of Action

Fluorinated thiophenes are known to be part of numerous bioactive substances , suggesting that they may have significant molecular and cellular effects.

Action Environment

The synthesis of 3-fluorothiophene involves reactions that could be influenced by environmental conditions .

Propiedades

IUPAC Name |

3-fluorothiophene-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2FNS/c6-4-1-2-8-5(4)3-7/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CULJKAHNACVFSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1F)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2FNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluorothiophene-2-carbonitrile | |

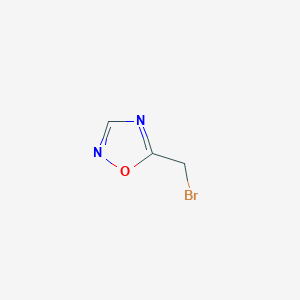

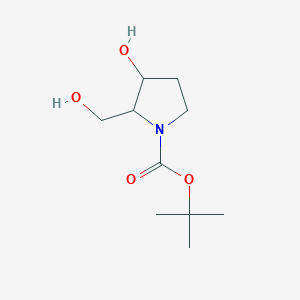

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl (2Z)-2-chloro-2-[2-(3,5-dimethylphenyl)hydrazin-1-ylidene]acetate](/img/structure/B3105644.png)

![9-Hydroxyspiro[5.5]undecan-3-one](/img/structure/B3105682.png)